3-(2-methoxyethyl)-1-(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidin-4-yl)imidazolidine-2,4-dione
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Overview
Description
“3-(2-methoxyethyl)-1-(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidin-4-yl)imidazolidine-2,4-dione” is a complex organic compound that belongs to the class of imidazolidine-2,4-diones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(2-methoxyethyl)-1-(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidin-4-yl)imidazolidine-2,4-dione” typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the imidazolidine-2,4-dione core through cyclization reactions.
- Introduction of the piperidin-4-yl group via nucleophilic substitution.
- Attachment of the pyrido[1,2-a]pyrimidin-2-yl moiety through condensation reactions.
- Final modification with the 2-methoxyethyl group using alkylation reactions.
Industrial Production Methods
Industrial production of such compounds may involve optimization of reaction conditions to achieve high yields and purity. This includes:
- Use of catalysts to enhance reaction rates.
- Control of temperature and pressure to favor desired reaction pathways.
- Purification techniques such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
“3-(2-methoxyethyl)-1-(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidin-4-yl)imidazolidine-2,4-dione” can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “3-(2-methoxyethyl)-1-(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidin-4-yl)imidazolidine-2,4-dione” involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzyme activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
Imidazolidine-2,4-dione derivatives: Known for their diverse biological activities.
Pyrido[1,2-a]pyrimidine derivatives: Studied for their potential therapeutic effects.
Piperidine derivatives: Commonly used in medicinal chemistry for drug development.
Uniqueness
“3-(2-methoxyethyl)-1-(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidin-4-yl)imidazolidine-2,4-dione” is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C19H23N5O4 |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
3-(2-methoxyethyl)-1-[1-(4-oxopyrido[1,2-a]pyrimidin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C19H23N5O4/c1-28-11-10-23-18(26)13-24(19(23)27)14-5-8-21(9-6-14)16-12-17(25)22-7-3-2-4-15(22)20-16/h2-4,7,12,14H,5-6,8-11,13H2,1H3 |
InChI Key |
QVXZQGXRLNRJOS-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=O)CN(C1=O)C2CCN(CC2)C3=CC(=O)N4C=CC=CC4=N3 |
Origin of Product |
United States |
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